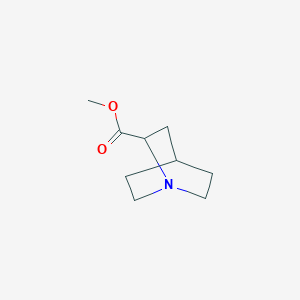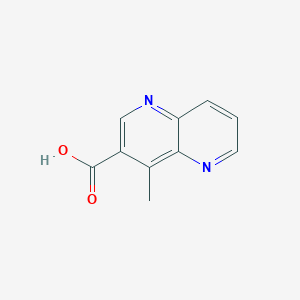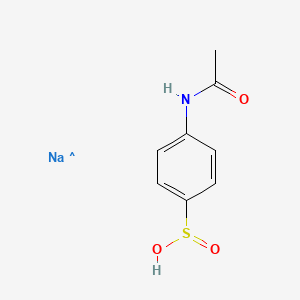
2-Bromo-3-((2-ethylhexyl)thio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-((2-ethylhexyl)thio)thiophene is an organic compound with the molecular formula C12H19BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-((2-ethylhexyl)thio)thiophene can be synthesized through a multi-step process. One common method involves the bromination of 3-((2-ethylhexyl)thio)thiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-((2-ethylhexyl)thio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium thiolate or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include 3-((2-ethylhexyl)thio)thiophene derivatives with different substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones of this compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
2-Bromo-3-((2-ethylhexyl)thio)thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and conductive polymers.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Photovoltaic Cells: It is used in the synthesis of materials for organic photovoltaic cells, which convert sunlight into electricity.
Biological Studies: The compound is used in the study of thiophene derivatives’ biological activity and potential medicinal applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-((2-ethylhexyl)thio)thiophene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the thiophene ring. The bromine atom can be substituted with other functional groups, allowing the compound to be modified for specific applications. The thiophene ring provides electronic properties that are useful in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hexylthiophene: Similar structure but with a hexyl group instead of the 2-ethylhexyl group.
2-Bromothiophene: Lacks the 2-ethylhexylthio group, making it less bulky and with different reactivity.
3-((2-ethylhexyl)thio)thiophene: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
Uniqueness
2-Bromo-3-((2-ethylhexyl)thio)thiophene is unique due to the presence of both the bromine atom and the 2-ethylhexylthio group. This combination allows for versatile chemical modifications and applications in various fields, particularly in organic electronics and materials science .
Properties
Molecular Formula |
C12H19BrS2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-bromo-3-(2-ethylhexylsulfanyl)thiophene |
InChI |
InChI=1S/C12H19BrS2/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
QIVREWOSSHXPBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=C(SC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)

![rel-(1R,2S,4R)-N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B12822505.png)


![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
